![molecular formula C21H24BrN3O4S2 B2866522 N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide CAS No. 864975-84-8](/img/structure/B2866522.png)
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H24BrN3O4S2 and its molecular weight is 526.46. The purity is usually 95%.
BenchChem offers high-quality N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Photosensitizers
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide shows potential in photodynamic therapy, particularly as a photosensitizer for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) demonstrated the efficacy of a similar zinc phthalocyanine derivative in generating singlet oxygen, an essential component for photodynamic therapy in cancer treatment. This compound exhibited properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, critical for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization
The compound's synthesis and characterization play a crucial role in its application. Saeed (2009) explored the efficient synthesis of related N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides through microwave irradiation in a solvent-free medium, highlighting a cleaner and faster method for producing similar compounds (Saeed, 2009).
Novel Derivative Synthesis
Exploring novel derivatives of this compound can lead to new applications. Hossaini et al. (2017) developed a multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives. These were characterized using various spectral techniques, providing insights into the structural possibilities of benzothiazole derivatives and potentially guiding future applications (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).
Antifungal and Antimicrobial Activities
Another application area is in antimicrobial and antifungal activities. Saeed, Zaman, Jamil, and Mirza (2008) found that various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides exhibited low to moderate antifungal activity, suggesting potential for development into antimicrobial agents (Saeed, Zaman, Jamil, & Mirza, 2008).
Corrosion Inhibition
The use of benzothiazole derivatives in corrosion inhibition is also notable. Hu et al. (2016) synthesized two benzothiazole derivatives demonstrating high inhibition efficiencies against steel corrosion in acidic solutions. Their findings support the potential of N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide derivatives in corrosion protection applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O4S2/c1-4-24(5-2)31(27,28)17-9-6-15(7-10-17)20(26)23-21-25(12-13-29-3)18-11-8-16(22)14-19(18)30-21/h6-11,14H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEITHJGQKWJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)
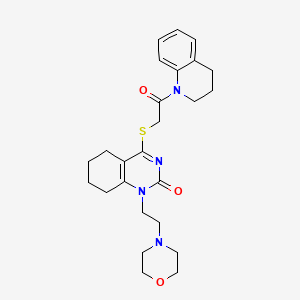
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)
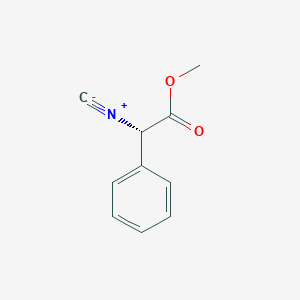
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)
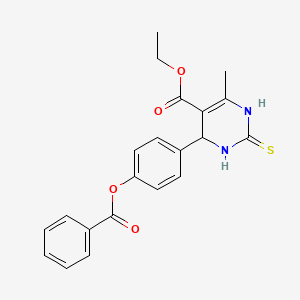
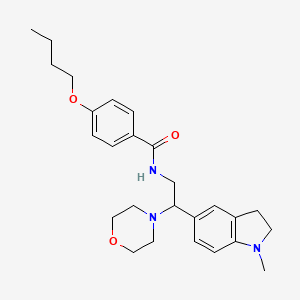


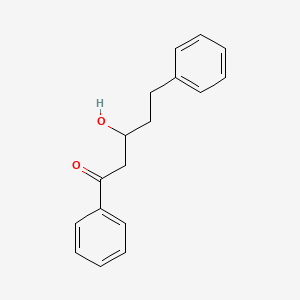

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)
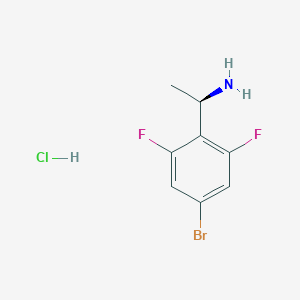
![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)